1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
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Overview
Description
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a complex organic compound that features both oxazolidinone and benzothiazole moieties. These structural elements are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-1,3-oxazolidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted urea or benzothiazole derivatives.
Scientific Research Applications
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, while the benzothiazole ring can interact with various enzymes and receptors. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea
- 1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-methylphenyl)urea
Uniqueness
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to the presence of both oxazolidinone and benzothiazole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c18-10-7-21-13(20)17(10)6-5-14-11(19)16-12-15-8-3-1-2-4-9(8)22-12/h1-7H2,(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHELLXNVHHPWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NCCN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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